molecular formula C22H17ClN2O3 B4896296 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

Cat. No. B4896296
M. Wt: 392.8 g/mol
InChI Key: RAONYYYHAUSZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide, also known as BMB-314, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a benzamide derivative that has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and pain. The compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of pro-inflammatory cytokines. Additionally, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to inhibit the activation of MAPKs, which are involved in the regulation of various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to reduce pain behaviors in various animal models of acute and chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is its relatively low solubility, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide. One potential application of the compound is in the treatment of cancer, as it has been shown to exhibit anti-tumor effects in various cancer cell lines. Additionally, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in various animal models. Finally, further studies are needed to elucidate the exact mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide involves several steps, including the condensation of 5-chloro-2-aminobenzoxazole with 2-methyl-3-nitrobenzaldehyde, followed by reduction of the resulting nitro compound and subsequent coupling with 4-methoxybenzoic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-13-17(22-25-19-12-15(23)8-11-20(19)28-22)4-3-5-18(13)24-21(26)14-6-9-16(27-2)10-7-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAONYYYHAUSZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

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